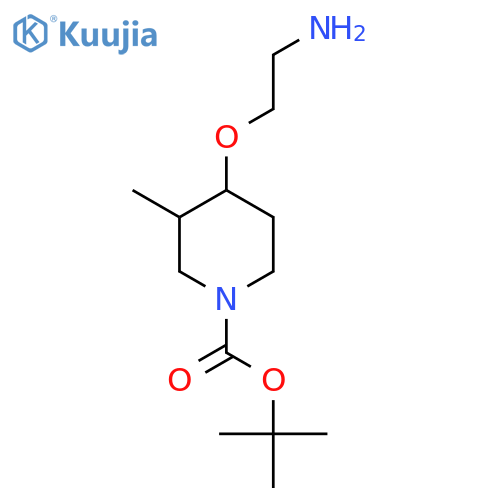Cas no 2229295-31-0 (tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)

2229295-31-0 structure
商品名:tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate
tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate
- 2229295-31-0
- EN300-1899124
-
- インチ: 1S/C13H26N2O3/c1-10-9-15(12(16)18-13(2,3)4)7-5-11(10)17-8-6-14/h10-11H,5-9,14H2,1-4H3
- InChIKey: LINSACRHXQSNNQ-UHFFFAOYSA-N
- ほほえんだ: O(CCN)C1CCN(C(=O)OC(C)(C)C)CC1C
計算された属性
- せいみつぶんしりょう: 258.19434270g/mol
- どういたいしつりょう: 258.19434270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 64.8Ų
tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1899124-10.0g |
tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate |
2229295-31-0 | 10g |
$6758.0 | 2023-06-01 | ||
| Enamine | EN300-1899124-2.5g |
tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate |
2229295-31-0 | 2.5g |
$3080.0 | 2023-09-18 | ||
| Enamine | EN300-1899124-5g |
tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate |
2229295-31-0 | 5g |
$4557.0 | 2023-09-18 | ||
| Enamine | EN300-1899124-0.25g |
tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate |
2229295-31-0 | 0.25g |
$1447.0 | 2023-09-18 | ||
| Enamine | EN300-1899124-5.0g |
tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate |
2229295-31-0 | 5g |
$4557.0 | 2023-06-01 | ||
| Enamine | EN300-1899124-0.1g |
tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate |
2229295-31-0 | 0.1g |
$1384.0 | 2023-09-18 | ||
| Enamine | EN300-1899124-1g |
tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate |
2229295-31-0 | 1g |
$1572.0 | 2023-09-18 | ||
| Enamine | EN300-1899124-10g |
tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate |
2229295-31-0 | 10g |
$6758.0 | 2023-09-18 | ||
| Enamine | EN300-1899124-1.0g |
tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate |
2229295-31-0 | 1g |
$1572.0 | 2023-06-01 | ||
| Enamine | EN300-1899124-0.05g |
tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate |
2229295-31-0 | 0.05g |
$1320.0 | 2023-09-18 |
tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate 関連文献
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
2229295-31-0 (tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate) 関連製品
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
